phenyl N-(1H-pyrazol-4-yl)carbamate
Overview
Description
Phenyl N-(1H-pyrazol-4-yl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Also known as PPC, this compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions. In
Scientific Research Applications
Medicinal Chemistry Applications
Pyrazole derivatives, including structures related to phenyl N-(1H-pyrazol-4-yl)carbamate, have been widely studied for their therapeutic potentials. Research indicates that these compounds exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development. For instance, pyrazole derivatives have been acknowledged for their antimicrobial, anticancer, anti-inflammatory, and antifungal properties, highlighting their role as pharmacophores in medicinal chemistry. The diversity in biological activity stems from their ability to interact with various biological targets, offering pathways to novel therapeutic agents (Kumar, Bansal, & Goyal, 2020; Dar & Shamsuzzaman, 2015).
Environmental Studies
In environmental science, the focus has been on understanding the degradation, metabolism, and environmental fate of carbamate pesticides, which share a functional group with phenyl N-(1H-pyrazol-4-yl)carbamate. Studies have reviewed the degradation pathways, including hydrolysis, photolysis, and microbial degradation, highlighting the environmental impact of these compounds and their metabolites. These insights are crucial for assessing the ecological safety and regulatory compliance of carbamate-based pesticides (Smith & Bucher, 2012).
Synthetic Methodologies
The synthesis of pyrazole derivatives has been a subject of significant interest due to their relevance in medicinal chemistry. Recent reviews have detailed advancements in synthetic methods, including multicomponent reactions (MCRs), which offer efficient routes to biologically active molecules containing the pyrazole moiety. These methodologies enable the rapid construction of pyrazole-based scaffolds with diverse biological activities, facilitating the development of new drugs and materials (Becerra, Abonía, & Castillo, 2022).
properties
IUPAC Name |
phenyl N-(1H-pyrazol-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(13-8-6-11-12-7-8)15-9-4-2-1-3-5-9/h1-7H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXACRORSCJJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(1H-pyrazol-4-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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